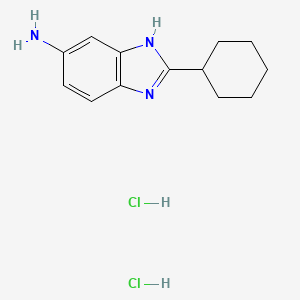

2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

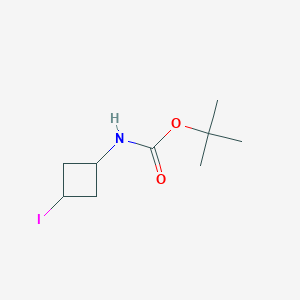

2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C13H17N3.2ClH . It has a molecular weight of 288.22 .

Molecular Structure Analysis

The InChI code for 2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride is 1S/C13H17N3.2ClH/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;;/h6-9H,1-5,14H2,(H,15,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Sharma et al. (2010) detailed the synthesis of benzimidazole derivatives, highlighting their potent antihypertensive activities. These compounds were synthesized through a series of reactions involving Schiff bases and cyclocondensation, demonstrating significant effects in antihypertensive activity screening. This research underscores the therapeutic potential of benzimidazole derivatives in managing hypertension, emphasizing the importance of structural modifications to enhance biological activity (Manik Sharma, D. Kohli, & Smita Sharma, 2010).

Antimicrobial and Genotoxic Properties

Benvenuti et al. (1997) explored the synthesis of 1H-benzoimidazol-2-ylamine derivatives, determining their crystal and molecular structures through X-ray diffraction analysis. These compounds exhibited notable antimicrobial and genotoxic activities, providing insights into their potential as therapeutic agents against microbial infections while also raising considerations for their genotoxic effects (S. Benvenuti, F. Severi, & A. Sacchetti, 1997).

Phosphorescent Materials

Huang et al. (2004) reported on the synthesis of highly phosphorescent bis-cyclometalated iridium complexes containing benzoimidazole-based ligands. These complexes were used in light-emitting devices, showcasing a range of emission colors from green to red. This study highlights the application of benzimidazole derivatives in developing advanced materials for optoelectronic devices, emphasizing their potential in improving device efficiency and color tuning (Wei-sheng Huang, Jiann T. Lin, & Chin-Hsing Chien, 2004).

Catalytic Mechanisms

Lee et al. (2012) developed a chiral 2-aminobenzimidazole organocatalyst, demonstrating its efficacy in catalyzing Michael addition reactions. Their work provided a systematic investigation into the catalyst's mechanism, showcasing how different substituents and reaction conditions affect catalytic performance and enantioselectivity. This research contributes to the field of organocatalysis, offering valuable insights into designing more efficient and selective catalytic systems (Myungmo Lee, Lei Zhang, & Yohan Park, 2012).

Antimicrobial Activity of Benzimidazole Derivatives

El-Meguid (2014) synthesized benzimidazole derivatives attached to various amino acids, sulfamoyl, and pyrrole moieties, evaluating their antimicrobial activities against a range of bacteria and fungi. The study revealed that some derivatives exhibited significant antimicrobial effects, highlighting the role of benzimidazole compounds in developing new antimicrobial agents (E. A. Abd El-Meguid, 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-cyclohexyl-3H-benzimidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;;/h6-9H,1-5,14H2,(H,15,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXPINBAQOCLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl)benzonitrile](/img/structure/B2844991.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2844993.png)

![1,6-Dimethyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2844994.png)

![3-chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2844996.png)

![methyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2844999.png)

![N-butyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2845002.png)

![([4-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2845005.png)

![Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2845007.png)

![3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2845008.png)